N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-carboxamide
Description
N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-carboxamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a methyl group and a morpholinoethyl side chain, linked to a thiophene-2-carboxamide moiety. The tetrahydroquinoline scaffold is known for modulating pharmacokinetic properties, such as blood-brain barrier permeability, while the morpholine group enhances solubility and metabolic stability . The thiophene carboxamide may contribute to target binding via hydrogen bonding or π-π stacking interactions, as observed in related amide derivatives .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-23-8-2-4-16-14-17(6-7-18(16)23)19(24-9-11-26-12-10-24)15-22-21(25)20-5-3-13-27-20/h3,5-7,13-14,19H,2,4,8-12,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZGXXHCSSSNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-carboxamide (CAS Number: 946311-74-6) is a compound with potential therapeutic applications due to its biological activities. This article reviews its biological properties, including antiproliferative effects, mechanism of action, and structure-activity relationships (SAR) based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 322.4 g/mol. The compound features a thiophene ring, a morpholino group, and a tetrahydroquinoline moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 946311-74-6 |
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 Cells : The compound demonstrated an IC50 value of approximately 13.3 µM, indicating potent cytotoxicity against breast cancer cells .
- A2058 Melanoma Cells : Another study reported strong anti-proliferative effects with an IC50 value of 0.58 µM .
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation.
The mechanism through which this compound exerts its antiproliferative effects may involve the inhibition of specific protein kinases that are crucial for cell cycle regulation and survival signaling pathways. Notably, compounds similar in structure have been shown to inhibit proteins such as ERK and AKT, which are vital for tumor growth and survival .
Structure-Activity Relationship (SAR)
The structural components of this compound play a critical role in its biological activity:
- Tetrahydroquinoline Moiety : This component is often associated with neuroprotective and anticancer properties.
- Morpholino Group : Enhances solubility and bioavailability.
- Thiophene Ring : Contributes to the overall stability and interaction with biological targets.
Research into similar compounds has indicated that modifications to these structural elements can significantly alter their biological potency .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Hydroxylated Tetrahydroquinoline Derivatives : These derivatives have shown promising anti-proliferative activity against pancreatic cancer cells (PANC 1) with GI50 values ranging from 0.15 to 1.4 µM .
- HDAC Inhibitors : Compounds based on similar scaffolds have been identified as potent histone deacetylase (HDAC) inhibitors with significant antiproliferative activity in vitro .
Scientific Research Applications
Antitumor Activity
One of the most promising applications of this compound is its anticancer potential . Research has shown that derivatives of thiophene-2-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related compounds displayed high levels of antimitotic activity against human tumor cells, with mean growth inhibition values indicating effective cytotoxicity at low micromolar concentrations .
Case Study: In Vitro Anticancer Evaluation
- Methodology : The compound was tested against a panel of approximately 60 cancer cell lines using the National Cancer Institute protocols.
- Results : The compound exhibited an average cell growth inhibition rate of 12.53%, highlighting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The antimicrobial efficacy of thiophene derivatives has been well-documented, with several studies indicating that these compounds possess antibacterial and antifungal activities. The structural features of thiophene-2-carboxamide derivatives contribute to their ability to inhibit microbial growth effectively.
Key Findings:
- Compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-carboxamide have been reported to show potent antibacterial activity against various strains, making them candidates for further exploration in drug development .
Neuroprotective Effects
The neuroprotective properties of tetrahydroquinoline derivatives have garnered attention due to their potential in treating neurodegenerative diseases. Studies suggest that compounds containing the tetrahydroquinoline moiety can exert protective effects on neuronal cells.
Mechanism of Action:
- The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells. This suggests that this compound may offer therapeutic benefits for conditions like Alzheimer's disease and other neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for the optimization of thiophene derivatives in drug design. The presence of specific functional groups in this compound influences its biological activity.
SAR Insights:
- Modifications at the thiophene ring and variations in the morpholinoethyl side chain can significantly alter the compound's potency and selectivity against different biological targets .
Summary Table: Applications and Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound differs from analogs in , which share the tetrahydroquinoline-thiophene carboxamide framework but vary in substituents:
- Compound 28: Features a piperidinyl-ethyl group and an oxo group at position 2 of the tetrahydroquinoline.
- Compound 29 : Contains a pyrrolidinyl-ethyl substituent.
- Compound 30 : Includes a 1-methylpyrrolidinyl-ethyl group but shows a low synthetic yield (6%).
- Compound 31: Substituted with a dimethylaminoethyl group and an 8-fluoro modification on the tetrahydroquinoline.
The methyl group on the tetrahydroquinoline could enhance metabolic stability relative to unsubstituted derivatives .
Physicochemical and Structural Properties
highlights structural features of N-(2-nitrophenyl)thiophene-2-carboxamide, a simpler analog. Key comparisons include:
- Dihedral Angles: The target compound’s tetrahydroquinoline and thiophene rings may adopt a non-planar conformation (dihedral angles ~8–15°), as seen in nitro-phenyl analogs .
- Intermolecular Interactions : Unlike the nitro-phenyl derivative, which exhibits weak C–H⋯O/S interactions, the target’s morpholine group could participate in stronger hydrogen bonding, affecting crystallization and solubility .
Q & A
Q. How can researchers optimize the synthesis yield of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-carboxamide?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions. For example, in analogous tetrahydroquinoline derivatives, solvent polarity (e.g., THF vs. acetonitrile) and reducing agents (e.g., LiAlH4) significantly impact yields . Temperature control during cyclization steps (e.g., reflux at 80°C vs. room temperature) and purification via column chromatography (eluent ratios like CH2Cl2/EtOAc) can enhance purity . Monitoring intermediates using TLC and adjusting stoichiometry of amine-carboxylic acid coupling (e.g., 1:1.2 molar ratio) may prevent side reactions .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons in the tetrahydroquinoline and morpholine moieties, noting characteristic shifts (e.g., δ 2.8–3.5 ppm for morpholine protons, δ 6.8–7.2 ppm for thiophene protons) .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities. For example, HRMS with <2 ppm mass accuracy validates molecular formulas .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches to verify amide bond formation .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic Substituent Variation : Modify the morpholine ring (e.g., replace with piperazine) or thiophene carboxamide group (e.g., introduce halogens) to assess bioactivity changes .
- Biological Assays : Pair structural analogs with target-specific assays (e.g., kinase inhibition or receptor binding). For example, compare IC50 values of derivatives in enzyme inhibition assays .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonds with active-site residues) .
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Methodological Answer:
- Assay Validation : Confirm compound stability in cellular media (e.g., HPLC analysis post-incubation) to rule out degradation .
- Membrane Permeability : Measure logP values (e.g., shake-flask method) or use PAMPA assays to assess cellular uptake limitations .
- Off-Target Profiling : Employ proteome-wide screens (e.g., thermal shift assays) to identify unintended targets that may explain discrepancies .
Q. What computational strategies are effective in predicting the metabolic fate of this compound?
Methodological Answer:
- In Silico Metabolism Tools : Use software like MetaSite or GLORY to predict Phase I/II metabolism sites (e.g., morpholine N-oxidation or thiophene ring hydroxylation) .
- MD Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- In Vitro Validation : Combine microsomal incubation (human liver microsomes) with LC-MS/MS to confirm predicted metabolites .
Q. How can researchers address low aqueous solubility during in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without toxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility, followed by enzymatic cleavage in vivo .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How does stereochemistry at the tetrahydroquinoline core influence target selectivity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in binding assays .
- X-ray Crystallography : Resolve co-crystal structures of enantiomers with the target protein to identify stereospecific interactions .
- Dynamic NMR : Study conformational flexibility of diastereomers to correlate stereochemistry with activity .
Q. What experimental approaches validate target engagement in complex cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound treatment to confirm binding .
- CRISPR Knockout : Use gene-edited cell lines (e.g., target gene KO) to isolate compound-specific effects .
- SPR/BLI : Measure real-time binding kinetics (e.g., Biacore) to quantify affinity and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
